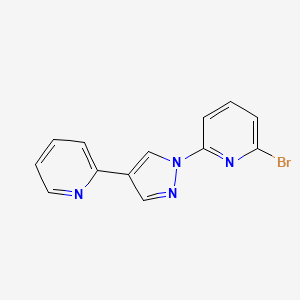
2-bromo-6-(4-pyridin-2-ylpyrazol-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(4-pyridin-2-yl-1H-pyrazol-1-yl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a bromine atom and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-(4-pyridin-2-ylpyrazol-1-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-6-chloropyridine and 4-pyridin-2-yl-1H-pyrazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The 2-bromo-6-chloropyridine is reacted with 4-pyridin-2-yl-1H-pyrazole under reflux conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(4-pyridin-2-yl-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like DMF or toluene.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Coupling: Biaryl or styrene derivatives.
Oxidation/Reduction: Corresponding oxidized or reduced forms of the compound.
Scientific Research Applications
2-Bromo-6-(4-pyridin-2-yl-1H-pyrazol-1-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of organic electronic materials.
Coordination Chemistry: It serves as a ligand in the formation of metal complexes for catalysis and other applications.
Mechanism of Action
The mechanism of action of 2-bromo-6-(4-pyridin-2-ylpyrazol-1-yl)pyridine depends on its application:
Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity.
Coordination Chemistry: As a ligand, it coordinates with metal centers, influencing the reactivity and properties of the resulting complexes.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine
- 2-(1H-Pyrazol-1-yl)pyridine
Uniqueness
2-Bromo-6-(4-pyridin-2-yl-1H-pyrazol-1-yl)pyridine is unique due to the specific positioning of the bromine atom and the pyrazole ring, which can influence its reactivity and binding properties in coordination chemistry and medicinal applications.
Properties
Molecular Formula |
C13H9BrN4 |
|---|---|
Molecular Weight |
301.14 g/mol |
IUPAC Name |
2-bromo-6-(4-pyridin-2-ylpyrazol-1-yl)pyridine |
InChI |
InChI=1S/C13H9BrN4/c14-12-5-3-6-13(17-12)18-9-10(8-16-18)11-4-1-2-7-15-11/h1-9H |
InChI Key |
MKOBPQXCGSPRHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN(N=C2)C3=NC(=CC=C3)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Fluorophenyl)methyl]-2-iodothiophene](/img/structure/B8605374.png)

![N-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]-2,6-difluoro-benzamide](/img/structure/B8605392.png)


![2-[2-(1H-inden-3-yl)ethyl]pyridine](/img/structure/B8605434.png)
![[4-(trans-4-Propylcyclohexyl)phenyl]acetic acid](/img/structure/B8605437.png)
![4,6-Dichloro-1-hydroxyfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B8605442.png)



